Tetrabutylammonium bromide

Vue d'ensemble

Description

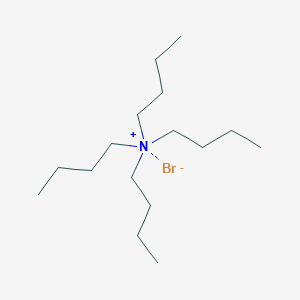

Tetrabutylammonium bromide (TBAB), a quaternary ammonium salt with the formula (C₄H₉)₄N⁺Br⁻, is widely used as a phase-transfer catalyst (PTC) in organic synthesis. It facilitates reactions between immiscible phases (e.g., aqueous and organic) by transferring ions into the organic phase, enhancing reaction rates and yields . TBAB is also a key precursor in deep eutectic solvents (DESs), where it pairs with hydrogen bond donors (HBDs) like glycerol or ethylene glycol to form eco-friendly solvents with tunable physicochemical properties . Its applications span pharmaceuticals, materials science, and green chemistry, driven by its low cost, non-metallic nature, and versatility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrabutylammonium bromide can be synthesized by the alkylation of tributylamine with 1-bromobutane. The reaction typically occurs in an inert atmosphere using acetonitrile as a solvent under reflux conditions . The mixture is then cooled, and the product is isolated by adding water and recovering the solid .

Industrial Production Methods: In industrial settings, this compound is produced similarly by reacting tributylamine with 1-bromobutane in the presence of acetonitrile. The reaction is conducted under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrabutylammonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It serves as a source of bromide ions for nucleophilic substitution reactions.

Oxidation and Reduction Reactions: It acts as a catalyst in oxidation and reduction processes.

Esterification and Condensation Reactions: It is used in esterification and condensation reactions as a phase transfer catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with reactions typically conducted in organic solvents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under mild conditions.

Esterification and Condensation Reactions: Carboxylic acids and alcohols are common reagents, with reactions often conducted at elevated temperatures.

Major Products:

Substitution Reactions: The major products are substituted organic compounds.

Oxidation and Reduction Reactions: The products vary depending on the specific reaction but often include oxidized or reduced organic molecules.

Esterification and Condensation Reactions: The major products are esters and other condensation products.

Applications De Recherche Scientifique

Phase-Transfer Catalysis

Overview of Phase-Transfer Catalysis

TBAB is primarily recognized as an effective phase-transfer catalyst (PTC), facilitating reactions between aqueous and organic phases. Its unique ability to transport water-soluble reactants into organic solvents enhances reaction rates and product yields. TBAB's solubility in both water and organic solvents allows it to bridge the two phases, making it invaluable in various organic transformations.

Key Reactions Involving TBAB

- Alkylation Reactions : TBAB catalyzes the alkylation of phenols and amines, significantly improving yields compared to traditional methods. It allows for milder reaction conditions, avoiding harsh anhydrous environments .

- Esterification and Redox Reactions : TBAB has been employed in esterification processes and various redox reactions, demonstrating its versatility as a catalyst .

- Synthesis of Bioactive Compounds : Recent studies have highlighted TBAB's role in synthesizing biologically active heterocycles, which are crucial in pharmaceutical development. For instance, it has been used effectively in the synthesis of N-aryl amines and other complex organic molecules .

Deep Eutectic Solvents (DES)

Formation of DES with TBAB

Deep eutectic solvents are emerging as eco-friendly alternatives to traditional solvents in chemical processes. TBAB can be combined with hydrogen bond donors like glycerol or ethylene glycol to form DESs that exhibit unique properties beneficial for various applications.

Applications of TBAB-Based DES

- Green Chemistry : TBAB-based DESs have shown promise in green chemistry applications due to their lower toxicity profiles compared to conventional solvents. They have been tested for their antimicrobial properties against various bacteria and fungi, indicating potential uses in pharmaceuticals and biocides .

- Biocompatibility Studies : Research indicates that TBAB-based DESs exhibit favorable biocompatibility profiles, making them suitable for biomedical applications such as drug delivery systems .

Material Science Applications

Polymer Membranes Incorporating TBAB

Recent studies have explored the incorporation of TBAB into polymer membranes for selective extraction processes. These membranes demonstrate improved mechanical properties and crystallinity, enhancing their performance in metal ion extraction from aqueous solutions .

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Organic Synthesis | Alkylation, esterification, redox reactions | Higher yields, milder conditions |

| Green Chemistry | Formation of DESs with glycerol or ethylene glycol | Lower toxicity, eco-friendly |

| Biomedical Applications | Drug delivery systems | Biocompatibility |

| Material Science | Polymer-embedded membranes for metal ion extraction | Improved mechanical properties |

Environmental Impact

TBAB's relatively low toxicity compared to other solvents positions it favorably within the context of environmental sustainability. Studies have indicated that TBAB can serve as an eco-friendly solvent system when used in conjunction with other biodegradable compounds . Additionally, its application in deep eutectic solvents aligns with the principles of green chemistry by reducing hazardous waste.

Mécanisme D'action

Tetrabutylammonium bromide functions primarily as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic) by forming ion pairs with anionic reactants. This increases the reactivity of the anionic species in the organic phase, thereby enhancing the overall reaction rate . The bromide ion acts as a nucleophile in substitution reactions, while the tetrabutylammonium cation stabilizes the transition state .

Comparaison Avec Des Composés Similaires

Catalytic Performance in Organic Reactions

TBAB is often compared to other quaternary ammonium salts in catalysis:

In O-alkylation reactions, TBAB outperforms TBAC and TOAB but is less reactive than TBAI due to iodide's superior nucleophilicity . However, TBAB’s bromide ion enhances ionic strength, suppressing intermediate formation in ammonium ylide rearrangements, unlike phenoxide-based salts .

Role in Deep Eutectic Solvents (DESs)

TBAB-based DESs exhibit distinct properties depending on the HBD:

TBAB:glycerol DES stands out for its low toxicity and high biocompatibility, making it suitable for pharmaceutical and environmental applications . In contrast, TBAB:ethylene glycol DES shows potent antimicrobial activity but higher aquatic toxicity .

Ionic Liquids and Structural Analogues

TBAB is compared to ionic liquids (ILs) and phosphonium salts:

Tetrabutylphosphonium Bromide (TBPB) :

Tetraethylammonium Bromide (TEAB) :

Physicochemical Properties

- Conductivity and Viscosity :

TBAB-based DESs exhibit higher ionic conductivity than TEAB or TBAC-based systems due to stronger Br⁻ mobility . For example, TBAB:glycerol DES has a viscosity of 84.69 mPa·s at 298 K, optimal for electrolyte applications . - Solubility: TBAB’s longer alkyl chains improve solubility in nonpolar solvents compared to TEAB, enhancing its utility in biphasic reactions .

Activité Biologique

Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt that has garnered attention for its role as a phase-transfer catalyst in organic synthesis, particularly in the production of biologically active compounds. This article explores the biological activities associated with TBAB, focusing on its catalytic properties, toxicity studies, and applications in synthesizing bioactive compounds.

1. Overview of this compound

TBAB is characterized by its ability to facilitate the transfer of reactants between aqueous and organic phases, making it a valuable tool in synthetic chemistry. It is often used in reactions that generate bioactive N-heterocycles, which exhibit a wide range of pharmacological properties.

- Molecular Formula: C₁₂H₃₃BrN

- Molar Mass: 256.23 g/mol

- Appearance: White solid

- Solubility: Soluble in water and organic solvents

2. Catalytic Applications in Biological Synthesis

TBAB has been shown to enhance the efficiency of various chemical reactions, particularly those leading to the synthesis of bioactive compounds:

Table 1: Summary of Catalytic Reactions Using TBAB

The synthesis of 1,4-dihydropyridines via a TBAB-catalyzed Hantzsch reaction has shown significant yields and efficiency, highlighting TBAB's role in producing compounds with notable biological activities.

3. Toxicological Studies

Despite its utility in synthesis, TBAB's biological activity raises concerns regarding its toxicity. Recent studies have explored its effects on developmental processes:

Case Study: Developmental Toxicity in Zebrafish

A study investigating the effects of TBAB on zebrafish embryos revealed significant developmental impairments:

- Findings:

- Impaired brain and inner ear development.

- Increased apoptosis in embryonic tissues.

- Craniofacial defects observed after long-term exposure.

- Mechanism: TBAB was found to bind to AMPA receptors and modulate neural developmental genes, indicating potential neurotoxic effects .

4. Environmental Impact and Safety

TBAB is recognized for its environmental friendliness compared to other catalysts. However, its presence as an industrial byproduct raises questions about ecological safety:

- Environmental Concerns: TBAB can accumulate in aquatic ecosystems, leading to potential risks for wildlife and human health due to its neurotoxic properties.

- Regulatory Status: Ongoing assessments are necessary to evaluate safe levels of TBAB in industrial applications and environmental settings .

5. Conclusion

This compound is a versatile compound with significant implications for synthetic chemistry and biological research. While it enhances the synthesis of numerous bioactive compounds, its potential toxicity underscores the need for careful handling and further investigation into its environmental impacts. Future research should focus on optimizing its use while mitigating risks associated with its biological activity.

Q & A

Basic Research Questions

Q. How can TBAB-based deep eutectic solvents (DES) be optimized for efficient extraction of organic compounds?

- Methodological Answer : TBAB-based DES can be optimized using response surface methodology (RSM) to evaluate interactions between variables (e.g., molar ratios, temperature). For example, a 1:2 molar ratio of TBAB to octanoic acid achieved >95% extraction efficiency for preservatives like propylparaben . Key steps include:

- Experimental Design : Use a central composite design (CCD) to test variables like DES composition and extraction time.

- Validation : Confirm optimal conditions via ANOVA and regression analysis.

- Table :

| DES Component (TBAB:Acid) | Molar Ratio | Extraction Efficiency (%) |

|---|---|---|

| TBAB:Octanoic Acid | 1:2 | ~100 (PP, IPP, IBP) |

| TBAB:Caprylic Acid | 1:2 | >90 (Other preservatives) |

Q. What is the role of TBAB in catalytic synthesis of cyclic carbonates from CO₂ and epoxides?

- Methodological Answer : TBAB acts as a co-catalyst in ring-opening epoxides and stabilizing intermediates. For instance, in bimetallic Al(Salen) systems, TBAB facilitates nucleophilic attack on epoxides, with reaction rates showing second-order dependence on TBAB concentration . Key steps:

- Kinetic Analysis : Monitor reaction progress via GC-MS to identify intermediates (e.g., tributylamine).

- Mechanistic Probes : Use inhibitors like butyl bromide to validate TBAB’s role in transition states.

Q. What safety protocols are critical when handling TBAB in laboratory settings?

- Methodological Answer : TBAB is classified as a laboratory chemical (not for consumer use). Safety measures include:

- Ventilation : Use fume hoods to avoid inhalation (emergency contact required if exposed) .

- Protective Equipment : Gloves and goggles to prevent skin/eye irritation (WGK 3 hazard rating) .

- Waste Disposal : Avoid aqueous release; use dedicated chemical waste streams.

Q. How can researchers prepare TBAB-based DES for solubility studies?

- Methodological Answer : Combine TBAB with hydrogen bond donors (e.g., carboxylic acids) at specific molar ratios. For glucose solubility studies:

- Mixing : Heat TBAB and octanoic acid (1:2 molar ratio) at 80°C until homogeneous .

- Validation : Use FTIR or NMR to confirm DES formation and absence of crystalline residues.

Q. What analytical methods ensure TBAB purity in synthetic workflows?

- Methodological Answer : Pharmacopeial standards recommend:

- HPLC : Use a methanol/TBAB solution (64:36 v/v) mobile phase with UV detection at 254 nm .

- Assay : Dissolve 0.81 g TBAB in 360 mL water with 0.2 mL acetic acid for titration .

Advanced Research Questions

Q. How do kinetic studies resolve contradictions in TBAB’s role in CO₂ activation mechanisms?

- Methodological Answer : TBAB’s role varies with reaction conditions. For example:

- Electrostatic Activation : In CO₂/epoxide reactions, TBAB may activate CO₂ via electrostatic interactions (DFT studies show reduced energy barriers) .

- Competing Pathways : Use isotopic labeling (¹³CO₂) and kinetic isotope effects (KIE) to distinguish between TBAB-mediated pathways and base-catalyzed routes.

Q. What computational models predict TBAB-DES properties for cellulose dissolution?

- Methodological Answer : Molecular dynamics (MD) simulations can model TBAB-DES interactions:

- Force Fields : Apply OPLS-AA parameters to simulate hydrogen bonding between TBAB and cellulose .

- Solubility Predictions : Correlate simulated interaction energies with experimental glucose solubility data (e.g., 168–177 g/L in TBAB:urea DES) .

Q. How does TBAB influence micellization in mixed surfactant systems?

- Methodological Answer : TBAB modulates critical micelle concentration (CMC) in cationic surfactant systems (e.g., cetyltrimethylammonium bromide):

- Conductivity Measurements : Track CMC shifts with varying TBAB concentrations.

- Thermodynamic Analysis : Calculate ΔG_micelle using temperature-dependent CMC data to assess entropy-driven processes .

Q. Why do induction periods occur in TBAB-catalyzed reactions at low concentrations?

- Methodological Answer : Induction periods arise from slow initial bromide ion release. Strategies to mitigate:

- Pre-activation : Pre-mix TBAB with CO₂ to form reactive intermediates (e.g., bicarbonate species) .

- Additives : Introduce tributylamine to accelerate bromide dissociation (validated via GC-MS) .

Q. How can TBAB’s phase-transfer properties be exploited in biphasic systems?

- Methodological Answer :

TBAB enhances interfacial reactions (e.g., Heck coupling) by shuttling ions between phases: - Ionic Strength Optimization : Adjust TBAB concentration to balance phase transfer and colloidal stability of metal catalysts .

- Table :

| Application | TBAB Concentration | Catalytic Efficiency (%) |

|---|---|---|

| Dendrimer-Co Nanoparticles | 10 mol% | 85–92 (Heck reaction) |

| Biphasic CO₂-Epoxide Reactions | 5 mol% | 70–80 |

Propriétés

IUPAC Name |

tetrabutylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMUNVKIHCOMHV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044400 | |

| Record name | Tetrabutylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1643-19-2 | |

| Record name | Tetrabutylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJZ168I98R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.